molecular formula C26H20N8O3 B11704616 6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11704616
M. Wt: 492.5 g/mol
InChI Key: DDSFWWZEZGRNFR-WPWMEQJKSA-N
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Description

6-[(2E)-2-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of the furan derivative, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the triazine ring and the attachment of the hydrazinyl and diphenyl groups. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its combination of functional groups and the presence of both furan and triazine rings. This structure provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H20N8O3

Molecular Weight

492.5 g/mol

IUPAC Name

2-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C26H20N8O3/c35-34(36)21-13-7-8-18(16-21)23-15-14-22(37-23)17-27-33-26-31-24(28-19-9-3-1-4-10-19)30-25(32-26)29-20-11-5-2-6-12-20/h1-17H,(H3,28,29,30,31,32,33)/b27-17+

InChI Key

DDSFWWZEZGRNFR-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=CC=C5

Origin of Product

United States

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